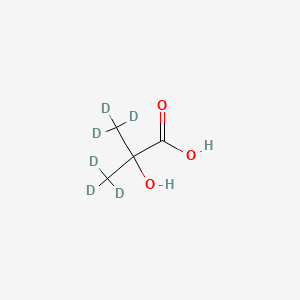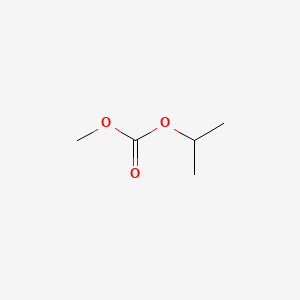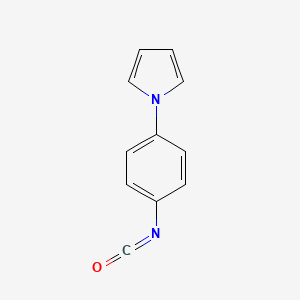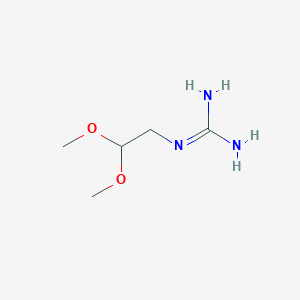
2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid
Overview
Description
. This compound is used extensively in research due to its unique properties and applications in various scientific fields.
Mechanism of Action
Target of Action
It is commonly used in isotope labeling and tracking experiments , suggesting that it may interact with a variety of biological targets.
Mode of Action
Its structure contains deuterium atoms, which can be used to study the pathways and kinetics of chemical reactions .
Result of Action
Its use in isotope labeling and tracking experiments suggests that it may have a wide range of effects depending on the specific experimental context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid . For instance, it should be stored at 2-8°C . It may cause irritation to the eyes, skin, and respiratory tract, and appropriate personal protective equipment should be worn when handling it .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the study of enzyme kinetics and metabolic flux analysis. The deuterium atoms in this compound provide a unique advantage in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace the compound’s pathway through different biochemical reactions. The interactions of this compound with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase are of particular interest, as these enzymes play crucial roles in cellular metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key metabolic enzymes, thereby altering the metabolic flux within cells. Additionally, the compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Studies have shown that this compound can influence cell proliferation and differentiation, making it a valuable tool for understanding cellular responses to metabolic changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. The deuterium atoms in the compound can alter the reaction kinetics, providing insights into the mechanism of enzyme action. For example, this compound has been shown to inhibit the activity of lactate dehydrogenase by binding to its active site, thereby preventing the conversion of pyruvate to lactate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cellular function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing the conversion of pyruvate to lactate and acetyl-CoA, respectively. The compound’s presence can alter metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid can be synthesized through several methods. One common approach involves the deuteration of 2-Hydroxy-2-methylpropanoic acid. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of specialized equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: This is the non-deuterated form of the compound and shares similar chemical properties.
Lactic acid, 2-methyl-: Another similar compound with comparable structural features.
α-Hydroxyisobutyric acid: This compound also shares structural similarities and is used in similar applications.
Uniqueness
The uniqueness of 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid lies in its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool for scientists .
Properties
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBGMIXKSTLSX-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440609 | |
| Record name | 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40662-45-1 | |
| Record name | 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)












